molecular formula C13H13N3O3 B1421275 Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate CAS No. 1187385-80-3

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

Cat. No. B1421275
M. Wt: 259.26 g/mol
InChI Key: RUYXIJYLNGGLPK-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1187385-80-3. It has a molecular weight of 259.26 . The IUPAC name for this compound is methyl 2-amino-4-(3-methoxyphenyl)-5-pyrimidinecarboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” are not available, related compounds have been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

    Neuroprotection and Anti-neuroinflammatory Activity

    • Conclusion : Triazole-pyrimidine-based compounds hold promise as neuroprotective and anti-neuroinflammatory agents .

    Pro-inflammatory Cytokine Release Inhibition

    • Summary : Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate derivatives inhibited the release of pro-inflammatory cytokines (TNF, IL-6, and IL-12/23 p40) from human monocytes .

    Perovskite Solar Cells Enhancement

    • Summary : A related compound (MTTHPC) was proposed as a competitor for perovskite solar cells (MAPbI3) embedded with Au nanospheres, potentially enhancing conversion efficiency .

Future Directions

The compound and its related compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the field of neurodegenerative diseases treatment.

properties

IUPAC Name

methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYXIJYLNGGLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674842
Record name Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

CAS RN

1187385-80-3
Record name Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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